1-[4-(3-chlorophenyl)piperazin-1-yl]-2-{[1-(4-nitrophenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone
Overview
Description
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-{[1-(4-nitrophenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone is a complex organic compound that features a piperazine ring, a chlorophenyl group, a nitrophenyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-{[1-(4-nitrophenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone typically involves multiple steps:
Formation of the piperazine derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form 4-(3-chlorophenyl)piperazine.
Introduction of the ethanone group: The next step involves the reaction of 4-(3-chlorophenyl)piperazine with an appropriate ethanone derivative to introduce the ethanone group.
Formation of the tetrazole ring: The final step involves the reaction of the intermediate compound with 4-nitrophenyl tetrazole under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-{[1-(4-nitrophenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.
Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets.
Pharmacology: The compound can be used to investigate the pharmacokinetics and pharmacodynamics of piperazine derivatives.
Industrial Applications: It can be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-{[1-(4-nitrophenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various neurotransmitter receptors, which can modulate their activity. The chlorophenyl and nitrophenyl groups can enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-bromophenyl)piperazin-1-yl]-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone
- 1,3-bis-[4-(3-chlorophenyl)piperazin-1-yl]propane dihydrochloride
Uniqueness
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-{[1-(4-nitrophenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone is unique due to the presence of both a nitrophenyl group and a tetrazole ring, which can confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s pharmacological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[1-(4-nitrophenyl)tetrazol-5-yl]sulfanylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN7O3S/c20-14-2-1-3-17(12-14)24-8-10-25(11-9-24)18(28)13-31-19-21-22-23-26(19)15-4-6-16(7-5-15)27(29)30/h1-7,12H,8-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWABQATPJTHDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CSC3=NN=NN3C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN7O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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